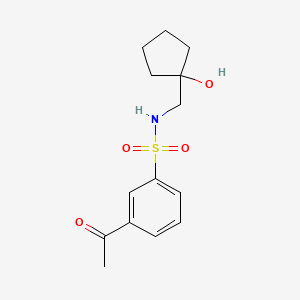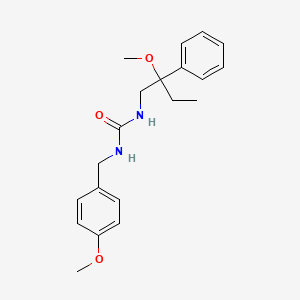
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea, also known as Compound 26, is a small-molecule inhibitor that targets the protein-protein interaction between MDM2 and p53. This interaction is crucial for the degradation of p53, a tumor suppressor protein, and is often dysregulated in cancer cells. Compound 26 has shown promising results in preclinical studies as a potential cancer therapeutic.
科学的研究の応用
Drug Synthesis and Pharmacokinetics
- A study focused on the synthesis of deuterium-labeled AR-A014418, a compound with a structure related to "1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea," highlighting its potential as a drug with activities against cancer, nociceptive pain, and neurodegenerative disorders. The synthesis aimed at creating a labeled version for LC–MS analysis in drug absorption and distribution studies, showcasing the compound's relevance in pharmacokinetics research (Liang, Wang, Yan, & Wang, 2020).
Chemical Synthesis and Characterization
- Research on substituted phenyl urea and thiourea silatranes, including synthesis and characterization, explored their anion recognition properties through photophysical and theoretical studies. This research demonstrates the chemical versatility of urea derivatives in creating functional materials (Singh et al., 2016).
Biological Activity and Molecular Interactions
- Another study synthesized tetrahydropyrimidine-5-carboxylates, a group including cyclic urea derivatives, to test their metal chelating effects and inhibition profiles against key enzymes such as acetylcholinesterase and carbonic anhydrase. This demonstrates the biological activity and potential therapeutic applications of urea derivatives (Sujayev et al., 2016).
特性
IUPAC Name |
1-(2-methoxy-2-phenylbutyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-20(25-3,17-8-6-5-7-9-17)15-22-19(23)21-14-16-10-12-18(24-2)13-11-16/h5-13H,4,14-15H2,1-3H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQEAGMFLHVSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

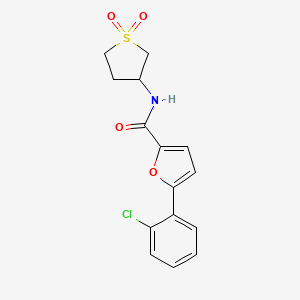

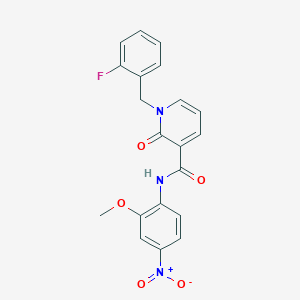
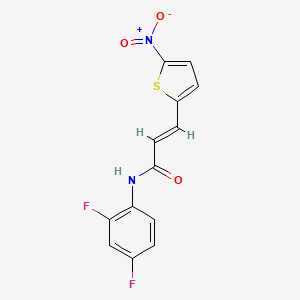
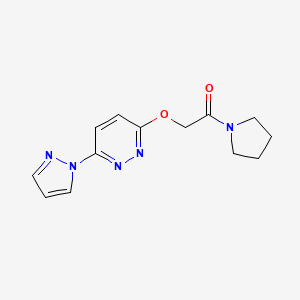
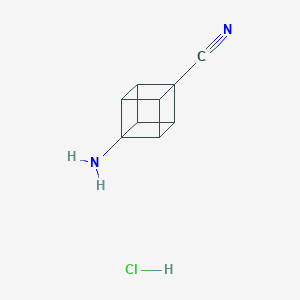
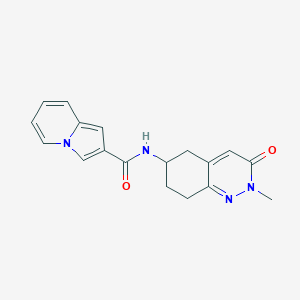
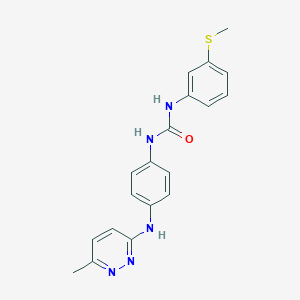
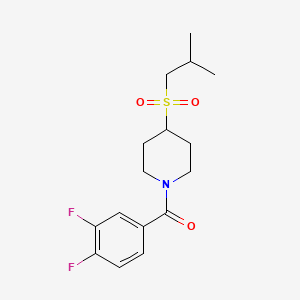
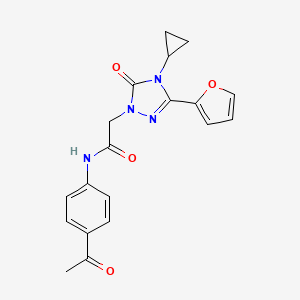
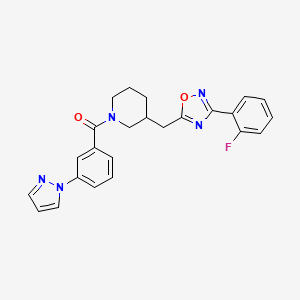
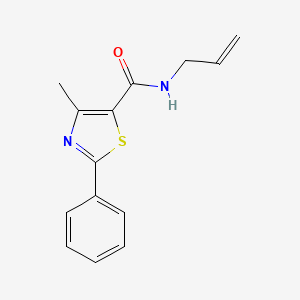
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
